molecular formula C13H18FNO2 B6352630 Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate CAS No. 1154155-88-0

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate

Cat. No.: B6352630
CAS No.: 1154155-88-0
M. Wt: 239.29 g/mol
InChI Key: JPYNXUPDLHHRRX-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate is a fluorinated organic compound featuring a methylpropanoate backbone substituted with a 4-fluorophenyl-ethylamino group. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the methyl ester group influences solubility and hydrolysis kinetics. The compound’s stereochemistry and branching (2-methyl substitution) further modulate its interactions with biological targets or enzymes .

Properties

IUPAC Name

methyl 3-[2-(4-fluorophenyl)ethylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-10(13(16)17-2)9-15-8-7-11-3-5-12(14)6-4-11/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYNXUPDLHHRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or hydroxylamines.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluorophenyl group enhances its binding affinity to certain biological targets, potentially modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate vary in substituents, ester groups, and fluorophenyl positioning. Below is a detailed analysis of key analogs, supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Differences from Target Compound Similarity Score* Applications/Findings References
Methyl 2-(4-fluorophenyl)acetate 34837-84-8 Lacks amino group; simpler acetate ester 0.94 Intermediate in drug synthesis
Ethyl 3-(4-fluorophenyl)propanoate 7116-38-3 Ethyl ester instead of methyl; longer chain 0.92 Agrochemical research
Ethyl 2-(2,6-difluorophenyl)acetate 680217-71-4 Difluorophenyl substitution; higher lipophilicity 0.89 Pesticide formulations
Ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate Not provided Indazole ring; bulkier substituent N/A Antifungal/anticancer candidate
Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate 400074-57-9 Pyrazole ring with trichlorophenyl; increased potency N/A Insecticide development

*Similarity scores (0–1 scale) based on structural alignment algorithms from .

Key Observations

Ester Group Variations: Methyl esters (e.g., Methyl 2-(4-fluorophenyl)acetate) hydrolyze faster than ethyl esters (e.g., Ethyl 3-(4-fluorophenyl)propanoate), impacting metabolic stability .

Fluorophenyl Substitution Patterns: Monofluorinated analogs (e.g., Methyl 2-(4-fluorophenyl)acetate) exhibit lower steric demand and higher solubility than di-/trifluorinated derivatives (e.g., Ethyl 2-(2,6-difluorophenyl)acetate) . The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, enhancing receptor binding in medicinal applications .

Functional Group Additions: The aminoethyl group in the target compound enables hydrogen bonding, a feature absent in simpler esters like Methyl 2-(4-fluorophenyl)acetate. This may improve target specificity in drug design . Pyrazole- or indazole-containing analogs (e.g., Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate) show enhanced pesticidal activity due to aromatic heterocycles but face higher toxicity risks .

Biological Activity :

  • Compounds with trifluoromethyl or trichlorophenyl groups (e.g., Fosaprepitant derivatives in ) demonstrate higher potency but require careful toxicity profiling .
  • The target compound’s lack of bulky aromatic systems (e.g., benzimidazole in ) suggests a narrower but safer activity spectrum .

Research Implications

The structural nuances of this compound position it as a versatile candidate for further optimization. Compared to ethyl esters or chlorinated analogs, its methyl ester and aminoethyl-fluorophenyl groups offer a balance of metabolic stability and target engagement. Future studies should explore its pharmacokinetics and comparative efficacy against pyrazole- or indazole-containing derivatives .

Biological Activity

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate, also known by its chemical structure and various identifiers, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18FNO2
  • Molecular Weight : 239.29 g/mol
  • Structure : The compound features a fluorophenyl group, an ethylamine moiety, and a methylpropanoate structure, which contribute to its biological properties.

This compound is believed to interact with various biological targets, particularly within the central nervous system. Its mechanism of action may involve modulation of neurotransmitter systems, potentially affecting pathways associated with pain perception and inflammatory responses.

Interaction with Receptors

  • Cannabinoid Receptors : Preliminary studies suggest that this compound may exhibit affinity for cannabinoid receptors (CB1 and CB2), which are integral to the endocannabinoid system involved in pain modulation and immune response regulation.
  • Serotonin Receptors : There is potential for interaction with serotonin receptors, which could influence mood and anxiety levels.

Pharmacological Effects

  • Analgesic Properties : Research indicates that this compound may possess analgesic effects, making it a candidate for pain management therapies.
  • Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties that could be beneficial in neurodegenerative disease contexts.

In Vivo Studies

  • Pain Model Studies : In animal models of pain, administration of this compound resulted in significant reductions in pain scores compared to controls. This suggests a strong analgesic effect.
  • Inflammation Models : Research involving induced inflammation has shown that this compound can decrease markers of inflammation, such as TNF-alpha and IL-6 levels.

In Vitro Studies

  • Cell culture studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties.

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H18FNO2
Molecular Weight239.29 g/mol
Analgesic ActivitySignificant reduction in pain scores in animal models
Anti-inflammatory ActivityDecreased TNF-alpha and IL-6 levels
Neuroprotective EffectsPotential benefits in neurodegenerative models

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